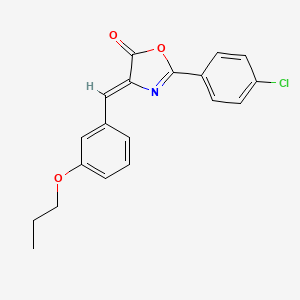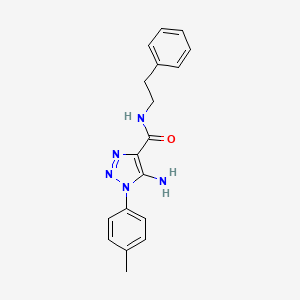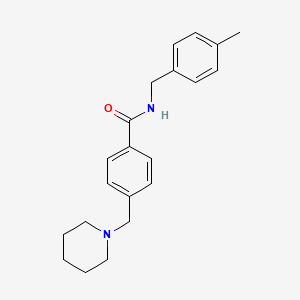
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CPBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPBO is a member of the oxazolone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one works by inhibiting the activity of COX-2, which is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one reduces the production of prostaglandins, which can help to reduce inflammation and pain. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have neuroprotective and anti-inflammatory effects, which may be related to its ability to inhibit COX-2.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit COX-2, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have antitumor activity, and has been investigated as a potential treatment for cancer. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have neuroprotective and anti-inflammatory effects, which may be related to its ability to inhibit COX-2. 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to have antioxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized using a variety of methods. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to the use of 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments. It can be difficult to obtain in large quantities, and its solubility in water is limited, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the potential use of 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been investigated as a potential treatment for cancer, and future research could explore its efficacy in combination with other anticancer drugs. Finally, there is also interest in exploring the potential use of 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory conditions such as arthritis.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in inflammation and pain. 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have antitumor activity, and has been investigated as a potential treatment for cancer. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have neuroprotective and anti-inflammatory effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(3-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-10-23-16-5-3-4-13(11-16)12-17-19(22)24-18(21-17)14-6-8-15(20)9-7-14/h3-9,11-12H,2,10H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARJGDKIMKDMDJ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B4734874.png)
![methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4734880.png)
![4-allyl-3-[(3,4-dichlorobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4734887.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propanamine](/img/structure/B4734891.png)
![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4734897.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4734910.png)
![ethyl 5-{[(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4734913.png)

![N-[4-(allyloxy)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4734920.png)

![ethyl 2-{[({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4734933.png)
![N-(4-acetylphenyl)-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4734939.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4734961.png)